3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid
Description
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(8-methoxy-6-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-11-8-14-15(6-7-19-17(14)16(9-11)23-2)20-13-5-3-4-12(10-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
OREWMOZBEPPWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)OC)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-methoxy-6-methylquinoline with an appropriate amine under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoic acid or its derivatives to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzoic acid compounds .
Scientific Research Applications
Pharmaceutical Development
Benzoic acid derivatives, including 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid, are explored as potential drug candidates for treating infections or cancers due to their biological activities. The presence of a methoxy group on the quinoline ring can enhance biological activity and solubility.
Research Tool
These compounds can be used in chemical research and development. The amine and carboxylic acid functional groups allow for versatile chemical modifications and applications in medicinal chemistry. Reactions include:
- Esterification with alcohols
- Amide formation with amines
- Salt formation with acids or bases
Anti-Cholinesterase Activity
Para-aminobenzoic acid (PABA) analogs have shown potential as anti-cholinesterase agents . Studies indicate that PABA derivatives have significant therapeutic potential for inhibiting the acetylcholinesterase enzyme . For example, benzylaminobenzoic acid has shown maximum inhibitory activity against BChE (butyrylcholinesterase), with a low IC50 value of 2.67 ± 0.05 µM .
Antimicrobial Activity
PABA derivatives exhibit antimicrobial activity . Some compounds have demonstrated broad-spectrum activity compared to standard drugs like ketoconazole and norfloxacin .
Anticancer Activity
PABA derivatives have demonstrated anticancer activity . For instance, some benzamide derivatives of PABA have shown higher anticancer activity than the standard drug 5-Fluorouracil . Additionally, some synthesized molecules displayed considerable growth inhibition against human cancer cell lines, with GI50 values in the range of 0.2–1.7 μM . The compound 4-(4-oxo-6-phenyl-2-thioxotetrahydropyrimidin-1(2H)-yl)benzoic acid showed significant cytotoxic activity against cancer cell lines and had greater reactivity than doxorubicin .
Anti-inflammatory Activity
PABA derivatives also possess anti-inflammatory effects . Evaluation of cyclooxygenase (COX) inhibitory action exhibited higher selectivity of benzoate-derived compounds to COX-2 than to COX-1 . Some benzimidazole Schiff bases have shown noticeable analgesic and anti-inflammatory effects .
Antibiofilm Potential
Schiff bases, which can be derived from aminobenzoic acid, have shown moderate antibiofilm potential, with some compounds exhibiting noteworthy effects against biofilms .
Analogues
Several compounds share structural similarities with 2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride:
- 3-(6-Methoxyquinolin-4-yl)aniline: Contains a quinoline structure but lacks methyl substitution and exhibits antimicrobial activity.
- 4-Chloro-2-(6-methoxypyridin-3-yl)amino benzoic acid: Features a similar amine and benzoic acid structure with different halogen substitution and exhibits anticancer activity.
- 3-(6-Methoxy-2-methylquinolin-4-yl)amino benzoic acid: Has a similar core structure but with different positioning of functional groups, exhibiting antioxidant properties.
Mechanism of Action
The mechanism of action of 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular processes and pathways .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy vs.
- Nitro Groups (NQ1, NQ2) : Nitro-substituted derivatives () exhibit strong cytotoxic activity, likely due to redox cycling and DNA damage induction. However, they may face toxicity concerns in vivo .
- Thio Linkages (): Thioether bonds improve membrane permeability but may reduce plasma stability compared to amino linkers .
Pharmacological Data (Selected Compounds)
Key Research Findings and Limitations
Positional Isomerism : Methoxy groups at positions 6 vs. 8 (as in NQ1 vs. NQ2) significantly alter bioactivity. For example, NQ1 (6-OCH₃) showed higher cytotoxicity than NQ2 (7-OCH₃) in breast cancer models .
Linker Flexibility: Benzoic acid derivatives with rigid linkers (e.g., thioethers in ) exhibit better target binding but lower solubility than flexible amino linkers .
Commercial Viability: Compounds like 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid () were discontinued due to synthesis scalability issues, highlighting the need for robust synthetic routes .
Biological Activity
3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline moiety substituted with a methoxy group and an amino group attached to a benzoic acid. Its molecular formula is , with a molecular weight of approximately . The presence of the methoxy group enhances its lipophilicity and solubility, which are crucial for biological activity.
Biological Activity
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with metabolic pathways essential for bacterial survival. The mechanism involves the inhibition of enzymes critical for folate biosynthesis, similar to the action of sulfonamide antibiotics .
Anticancer Potential
In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell growth and survival .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism, particularly those related to folate synthesis.
- Cell Signaling Modulation : It affects pathways that regulate apoptosis in cancer cells, promoting cell death.
- Antioxidant Defense Enhancement : By boosting the activity of antioxidant enzymes, it helps protect cells from oxidative damage.
Case Studies and Evaluations
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Studies : In one study, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from to .
- Cytotoxicity Assays : In assays involving human cancer cell lines (e.g., Hep-G2 and A2058), the compound demonstrated cytotoxicity at concentrations as low as , indicating its potential use in cancer therapy .
- Antioxidant Activity Tests : The compound was evaluated for its ability to reduce oxidative stress markers in cell cultures, showing a significant reduction in reactive oxygen species (ROS) levels .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Quinoline + Benzoic acid | Antibacterial, Anticancer, Antioxidant |
| 4-Aminobenzoic Acid | Amino group on benzoic acid | Essential nutrient for certain bacteria |
| 6-Fluoroquinoline | Fluorinated quinoline | High antibacterial activity |
| Ethyl 4-amino-5-(2-fluorophenyl)-2-methylquinoline | Ethyl + fluorophenyl substituents | Potentially enhanced lipophilicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-((8-Methoxy-6-methylquinolin-4-yl)amino)benzoic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) constructing the 8-methoxy-6-methylquinoline core and (2) coupling the quinoline-4-amine with a benzoic acid derivative. For the quinoline moiety, methods like the Skraup or Doebner-Miller reaction can be employed, followed by functionalization at position 4 with an amino group. The coupling step often uses carbodiimide-mediated amidation (e.g., EDC/HCl) or nucleophilic aromatic substitution under reflux conditions. Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate, a related precursor, has been synthesized via similar strategies, highlighting the importance of protecting groups for the carboxylic acid functionality during coupling .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Used to confirm the substitution pattern on the quinoline ring and the benzoic acid moiety. For example, methoxy groups typically appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- HPLC : Ensures purity (>95%) and identifies impurities, particularly for intermediates like quinoline-4-amine derivatives .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for verifying the presence of labile groups like the methoxy or methyl substituents .
Q. What physicochemical properties influence its solubility and bioavailability?
- Methodological Answer :
- LogP : The compound’s partition coefficient (logP) is influenced by the hydrophobic quinoline core and hydrophilic benzoic acid group. Computational tools predict a moderate logP (~2.5–3.5), suggesting limited aqueous solubility .
- Hydrogen Bonding : With 2 hydrogen bond donors (NH and COOH) and 7 acceptors, it may form strong interactions with biological targets but could require formulation adjustments (e.g., salt formation) to enhance solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the quinoline-4-amine intermediate?
- Methodological Answer : Key factors include:
- Temperature : Reactions at 45°C for 1–1.25 hours (as in triazine-based couplings) minimize side reactions while ensuring complete conversion .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) can accelerate quinoline ring formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency during coupling steps .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays.
- Compound Purity : Use HPLC to confirm >95% purity and rule out impurities as confounding factors .
- Metabolic Stability : Compare results across in vitro (e.g., microsomal assays) and in vivo models to account for metabolic differences .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding poses with targets (e.g., kinases or GPCRs), using crystallographic data from related quinoline derivatives as templates .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time, particularly for flexible regions like the benzoic acid side chain .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends to guide derivative design .
Q. How to design derivatives with improved metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (to reduce CYP450-mediated oxidation) or replace the methyl group with a halogen (to enhance steric hindrance) .
- Prodrug Strategies : Convert the benzoic acid to an ester prodrug (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .
- Metabolic Soft Spots : Use LC-MS to identify major metabolites and modify vulnerable sites (e.g., adding electron-withdrawing groups to the quinoline ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
